2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H16ClNO3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on related compounds includes detailed synthesis and characterization processes, providing foundational knowledge for understanding the properties and potential applications of "2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one". For instance, the synthesis of complex methoxychlor derivatives and their structural analysis through techniques like NMR, MS, and FTIR, as described by Ünaleroğlu, Temelli, and Hökelek (2002), offers insights into the methodologies that might be applied to similar compounds (Ünaleroğlu, Temelli, & Hökelek, 2002).
Chemical Transformations and Reactions
Studies on the chemical transformations of related compounds provide a basis for understanding the reactivity and potential chemical modifications of "this compound". For example, the work on alkyl 1-alkyl-2-methylpyrrole-3-carboxylates synthesis via ring transformation offers a glimpse into the type of chemical reactions that similar compounds might undergo to create new molecules with potential applications in material science, pharmaceuticals, and other fields (Kesteleyn et al., 1999).
Potential Applications in Material Science
The development of novel materials, such as electrooptic films, using related compounds as building blocks, highlights the potential application of "this compound" in creating advanced materials. Research by Facchetti et al. (2006) into the influence of pyrrole-pyridine-based chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response, suggests that similar compounds could play a role in the development of new materials for electronics, photonics, and other high-tech applications (Facchetti et al., 2006).
Properties
IUPAC Name |
2-chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-3-14-8-6-11(9(12)4-10)5-7(8)13-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKGYYOVDVKTSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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